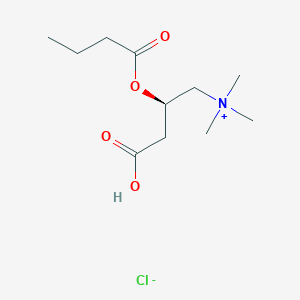

Butyryl-L-carnitine Chloride

描述

丁酰-L-肉碱氯化物是L-肉碱的丁酸酯。它是一种在脂肪酸代谢中起重要作用的化合物。 该化合物以其潜在的治疗应用而闻名,特别是在代谢疾病和炎症性疾病的治疗中 .

准备方法

合成路线和反应条件: 丁酰-L-肉碱氯化物可以通过L-肉碱与丁酸的酯化反应合成。该反应通常涉及使用盐酸等催化剂来促进酯化过程。 该反应在受控的温度和压力条件下进行,以确保形成所需的酯 .

工业生产方法: 在工业环境中,丁酰-L-肉碱氯化物的生产涉及大规模的酯化过程。原料L-肉碱和丁酸在配备温度和压力控制系统的反应器中混合。 然后通过各种技术(如蒸馏和结晶)纯化反应混合物,以获得高纯度的丁酰-L-肉碱氯化物 .

化学反应分析

反应类型: 丁酰-L-肉碱氯化物会经历几种类型的化学反应,包括:

氧化: 该反应涉及在化合物中添加氧或去除氢。

还原: 该反应涉及在化合物中添加氢或去除氧。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常见的还原剂包括硼氢化钠和氢化铝锂。

取代: 常见的试剂包括卤素和亲核试剂.

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,丁酰-L-肉碱氯化物的氧化会导致丁酸衍生物的形成,而还原则会产生丁醇衍生物 .

科学研究应用

Metabolic Disorders

Role in Energy Metabolism

Butyryl-L-carnitine chloride plays a crucial role in energy metabolism and mitochondrial function, which is vital for understanding conditions like obesity and diabetes. Research indicates that it can influence fatty acid oxidation and energy production in cells, making it a candidate for therapeutic interventions in metabolic disorders.

Case Study

A study by Mani et al. (2020) investigated the effects of butyryl-L-carnitine on metabolic reprogramming induced by lead exposure in rat models. The findings suggested that butyryl-L-carnitine could counteract metabolic disruptions caused by heavy metals, highlighting its potential therapeutic applications in mitigating toxicity .

Neuroprotection

Potential Neuroprotective Effects

Research is ongoing into the neuroprotective effects of this compound concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to enhance mitochondrial function may provide insights into new treatment strategies for these conditions.

Case Study

A study published in the American Journal of Physiology explored the transport mechanisms of butyryl-L-carnitine and its potential as a prodrug for treating gut inflammation, which is often associated with neurodegenerative diseases . This suggests that butyryl-L-carnitine may have broader implications for brain health through its effects on gut microbiota and inflammation.

Cardiovascular Health

Impact on Lipid Metabolism

this compound is being examined for its impact on lipid metabolism and cardiovascular diseases. Its role in improving heart health could lead to innovative therapeutic approaches for managing conditions such as heart failure.

Data Table: Cardiovascular Studies Involving this compound

Sports Nutrition

Enhancing Athletic Performance

In the sports industry, this compound is gaining attention for its potential benefits in enhancing athletic performance and recovery. It may aid in increasing energy levels and reducing fatigue during intense physical activities.

Pharmaceutical Development

Drug Candidate Investigations

The compound is being explored as a drug candidate across various therapeutic areas due to its favorable pharmacological properties. Its ability to modulate metabolic pathways makes it an attractive option for developing new medications.

作用机制

Butyryl-L-carnitine chloride exerts its effects by modulating the transport and metabolism of fatty acids. It acts as an inhibitor of intestinal transporters, blocking the uptake of carnitine and glycine by specific transporters in human cells. This modulation of transport and metabolism can lead to various physiological effects, including anti-inflammatory and metabolic benefits .

相似化合物的比较

Isobutyryl-L-carnitine: Similar in structure but differs in the position of the butyryl group.

L-glutaryl carnitine chloride: Another acylcarnitine with a different acyl group.

L-carnitine: The parent compound without the butyryl ester.

Uniqueness: Butyryl-L-carnitine chloride is unique due to its specific esterification with butyric acid, which imparts distinct metabolic and therapeutic properties. Its ability to inhibit specific transporters and modulate fatty acid metabolism sets it apart from other similar compounds .

生物活性

Butyryl-L-carnitine chloride (BC) is a derivative of L-carnitine, an essential nutrient that plays a crucial role in fatty acid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and gut health. The following sections will delve into the biological activity of this compound, highlighting its mechanisms of action, transport characteristics, and clinical implications.

This compound is chemically identified as CHClNO with a molecular weight of 267.75 g/mol. It is a butyrate ester of carnitine, which facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation. Its structure includes a butyryl group attached to the carnitine backbone, enhancing its solubility and transport properties.

Transport Mechanisms

This compound is primarily transported via specific transporters in the intestinal epithelium. Research indicates that it interacts with two main transporters:

- ATB : This transporter is characterized by low affinity but high capacity for BC. It mediates the uptake of BC in conditions where carnitine transport is compromised, such as inflammatory bowel disease (IBD) .

- OCTN2 : A high-affinity transporter for carnitine, OCTN2 also facilitates BC uptake but at a lower capacity. The inhibition studies show that BC significantly affects carnitine uptake through this pathway .

The interaction with these transporters suggests that BC can serve as a prodrug, supplying both butyrate and carnitine to cells, which may be particularly beneficial in gut inflammation scenarios.

Anti-Inflammatory Effects

Butyryl-L-carnitine has been studied for its potential anti-inflammatory effects, particularly in the context of gastrointestinal health. The compound's ability to deliver butyrate—a short-chain fatty acid known for its anti-inflammatory properties—makes it a candidate for treating conditions like ulcerative colitis .

In vitro studies demonstrated that BC could inhibit glycine transport via ATB, suggesting a competitive inhibition mechanism that may enhance its therapeutic efficacy in inflammatory states .

Metabolic Implications

BC plays a significant role in energy metabolism by facilitating the transport of fatty acids into mitochondria. In animal models deficient in PPARα (a key regulator of fatty acid oxidation), supplementation with L-carnitine (and by extension, its derivatives like BC) has shown metabolic recovery and improved energy utilization .

Case Study: Gut Health

A study examining the effects of butyryl-L-carnitine on gut inflammation indicated that it could ameliorate symptoms associated with IBD by enhancing the availability of butyrate to intestinal cells. This dual action—providing both carnitine and butyrate—supports cellular metabolism and reduces inflammation .

Case Study: Liver Function Improvement

Another clinical investigation assessed the impact of L-carnitine on liver function post-transarterial chemoembolization (TACE). Patients receiving L-carnitine maintained better liver function scores compared to control groups, suggesting potential hepatoprotective effects that may extend to its derivatives like BC .

Comparative Analysis of Related Compounds

| Compound | Transporter Interaction | Biological Activity | Clinical Application |

|---|---|---|---|

| Butyryl-L-carnitine | ATB, OCTN2 | Anti-inflammatory, metabolic support | Gut health, liver function improvement |

| L-Carnitine | OCTN2 | Fatty acid metabolism | Metabolic disorders |

| Acetyl-L-carnitine | ATB | Neuroprotective | Neurological disorders |

常见问题

Basic Research Questions

Q. Q1. What are the key biochemical roles of butyryl-L-carnitine chloride in fatty acid metabolism, and how can its activity be experimentally quantified?

this compound facilitates fatty acid transport into mitochondria for β-oxidation by forming acylcarnitine intermediates. To quantify its activity, use LC-MS or GC-MS with deuterated internal standards (e.g., butyryl-L-carnitine-d3 chloride) to ensure precision in measuring plasma/serum concentrations. Include calibration curves and validate recovery rates using spiked biological matrices .

Q. Q2. What are the solubility and stability considerations for this compound in experimental setups?

The compound is sparingly soluble in water and methanol, requiring pre-dissolution in polar solvents (e.g., methanol) followed by dilution in aqueous buffers. Stability is pH- and temperature-dependent: store at -20°C in anhydrous conditions to prevent hydrolysis. Monitor degradation via HPLC-UV at 210 nm, referencing purity thresholds (>95%) .

Q. Q3. How can researchers validate this compound as a biomarker in metabolic disease studies?

Employ targeted metabolomics (LC-MS/MS) to correlate its urinary or plasma levels with disease phenotypes. For example, in NAFLD/NASH studies, use ROC curve analysis to distinguish disease stages based on fold-changes (e.g., 1.5–1.9-fold elevation in advanced fibrosis) and adjust for confounders like age and BMI .

Advanced Research Questions

Q. Q4. How does this compound inhibit intestinal transporters, and what experimental models are suitable for studying this mechanism?

It competitively inhibits the carnitine transporter OCTN2 (IC₅₀ = 1.5 µM) and the amino acid transporter ATB⁰,+ (IC₅₀ = 4.6 mM) in human retinal pigment epithelial (HRPE) cells. Use polarized cell monolayers (e.g., Caco-2) in transwell assays with radiolabeled substrates (³H-carnitine or ¹⁴C-glycine) to measure apical-to-basolateral flux. Normalize data to protein content using the Lowry assay .

Q. Q5. How can contradictory data on this compound’s role in mitochondrial dysfunction be resolved?

Discrepancies may arise from tissue-specific expression of OCTN2 or variations in β-oxidation efficiency. Design studies with genetic knockdown models (siRNA/OCTN2) and parallel measurements of ATP production (luciferase assays) and acylcarnitine profiles. Cross-validate findings with isotopic tracing (¹³C-palmitate) to track flux through β-oxidation pathways .

Q. Q6. What are the best practices for incorporating this compound into in vivo studies of metabolic disorders?

Administer via intraperitoneal injection or oral gavage in rodent models, ensuring dose optimization (e.g., 10–50 mg/kg/day) based on pharmacokinetic profiling. Pair with stable isotope-labeled internal standards in tissue homogenates to correct for matrix effects. Include sham-treated controls and monitor confounding factors like gut microbiota composition, which may metabolize carnitine derivatives .

Q. Methodological Guidance

Q. Q7. How should researchers design experiments to study this compound’s interaction with other acylcarnitines in metabolic pathways?

Use a combinatorial approach:

- Targeted metabolomics : Quantify short- and medium-chain acylcarnitines via MRM (multiple reaction monitoring) LC-MS.

- Pathway analysis : Apply tools like MetaboAnalyst to identify co-regulated metabolites (e.g., valeryl-/isovaleryl-carnitine) in KEGG pathways.

- Kinetic assays : Measure enzyme activities (e.g., carnitine palmitoyltransferase) in mitochondrial isolates using spectrophotometric NADH-coupled reactions .

Q. Q8. What statistical approaches are recommended for analyzing dose-response relationships in transporter inhibition studies?

Fit data to a sigmoidal dose-response model (variable slope) using nonlinear regression (e.g., GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals and validate with ANOVA followed by post-hoc tests (Tukey’s HSD). Report effect sizes (Cohen’s d) for clinically relevant comparisons .

Q. Data Interpretation & Reporting

Q. Q9. How can researchers ensure reproducibility when reporting this compound’s effects in metabolic studies?

- Detailed methods : Specify storage conditions, solvent preparation, and instrument parameters (e.g., LC-MS column: C18, 2.1 × 100 mm, 1.7 µm).

- Raw data access : Deposit spectra and chromatograms in repositories like MetaboLights.

- Ethical compliance : Adhere to ARRIVE guidelines for animal studies and cite primary literature for compound identity verification .

Q. Q10. What are the emerging frontiers for this compound research in precision medicine?

Explore its potential as a therapeutic target in OCTN2-deficient disorders (e.g., primary carnitine deficiency) using patient-derived iPSC models. Investigate synergies with antioxidants (e.g., N-acetylcysteine) to mitigate oxidative stress in metabolic syndromes. Validate findings in multi-omics cohorts integrating genomics, proteomics, and metabolomics .

属性

IUPAC Name |

[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYJSBLNSDMCEA-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648715 | |

| Record name | (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162067-50-7 | |

| Record name | (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。